Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
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Description
“Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” is a chemical compound with the CAS Number: 477871-90-2. It has a molecular weight of 222.2 and its IUPAC name is methyl (7-hydroxy-5-methyl [1,2,4]triazolo [1,5-a]pyrimidin-6-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O3/c1-5-6 (3-7 (14)16-2)8 (15)13-9 (12-5)10-4-11-13/h4,6H,1,3H2,2H3, (H,10,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors , which play a crucial role in the de novo pyrimidine biosynthesis pathway.
Mode of Action
It’s known that related compounds can bind to their target proteins and inhibit their function . This interaction can lead to changes in the biochemical pathways that these proteins are involved in.
Biochemical Pathways
, related compounds have been shown to affect the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate .
Properties
IUPAC Name |
methyl 2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-6(3-7(14)16-2)8(15)13-9(12-5)10-4-11-13/h4H,3H2,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNHIJDKQAZILS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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